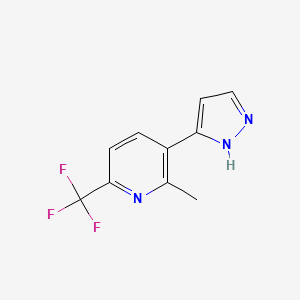

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a pyrazolyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Pyridine: The final step involves coupling the pyrazole derivative with a pyridine precursor under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which 2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3-(1H-pyrazol-5-yl)pyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine: Lacks the methyl group, which may affect its steric and electronic characteristics.

2-Methyl-6-(trifluoromethyl)pyridine: Lacks the pyrazolyl group, leading to different reactivity and applications.

Uniqueness

The presence of both the pyrazolyl and trifluoromethyl groups in 2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine imparts unique electronic and steric properties, making it a versatile compound for various applications in research and industry.

Biological Activity

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine (CAS Number: 1818100-16-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following molecular structure and properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H8F3N3 |

| Molecular Weight | 227.19 g/mol |

| PubChem CID | 112758218 |

| SMILES | Cc1nc(ccc1c2ccn[nH]2)C(F)(F)F |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related pyrazole compound exhibited an IC50 of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating significant antiproliferative activity .

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties. Compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenases (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. For example, certain derivatives demonstrated IC50 values as low as 0.01 µM against COX-2, suggesting a high level of potency compared to existing anti-inflammatory drugs like celecoxib .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Pyrazoles are known to inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation. The interaction with these enzymes can lead to altered gene expression profiles that favor apoptosis in cancer cells .

Case Studies

A series of studies have explored the pharmacological profiles of pyrazole derivatives:

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxicity of pyrazole derivatives.

- Method : MTT assay on human cervical carcinoma (HeLa) cells.

- Results : The derivative exhibited significant cytotoxicity with an IC50 value of 45 µM.

-

Study on Anti-inflammatory Effects :

- Objective : Assess the anti-inflammatory potential through COX inhibition.

- Method : In vitro COX inhibition assay.

- Results : The compound showed selective inhibition with an IC50 value of 0.01 µM for COX-2, outperforming traditional NSAIDs.

Properties

IUPAC Name |

2-methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c1-6-7(8-4-5-14-16-8)2-3-9(15-6)10(11,12)13/h2-5H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYMLNMOJRDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.